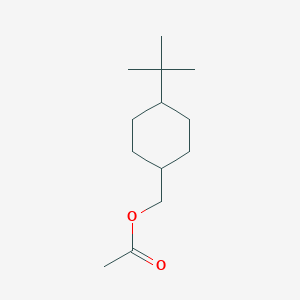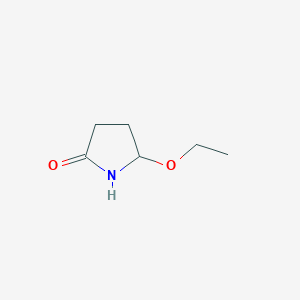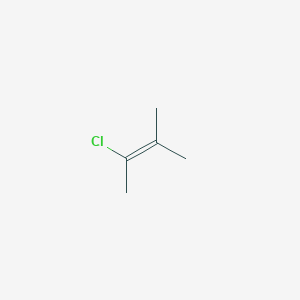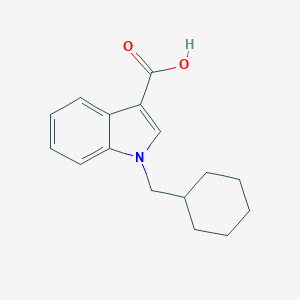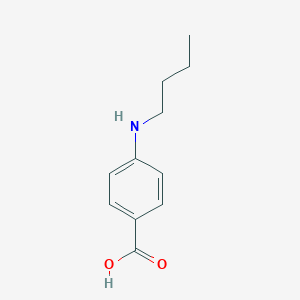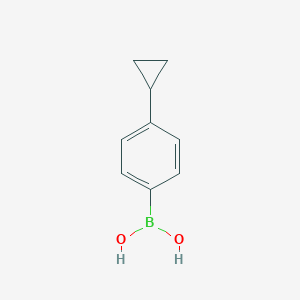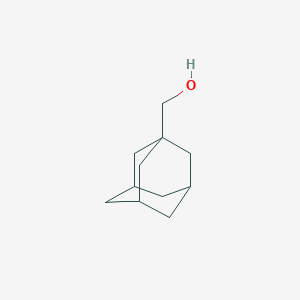
Benzyl N-(2-hydroxyethyl)carbamate
Overview
Description
Benzyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C10H13NO3 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
Benzyl N-(2-hydroxyethyl)carbamate can be produced from benzyl chloroformate with ammonia . It has been utilized in the field of catalysis.Molecular Structure Analysis
The compound contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
Benzyl N-(2-hydroxyethyl)carbamate has been used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which effectively formed piperidine derivatives.Physical And Chemical Properties Analysis
The compound has a melting point of 58-60 °C, a boiling point of 215 °C/15 mmHg, and a density of 1.1926 (rough estimate) . It is soluble in water or 1% acetic acid .Scientific Research Applications
Synthesis of Isoflavonoid Phytoalexins
In the realm of plant biology, Z-Glycinol is involved in the synthesis of isoflavonoid phytoalexins . These are defense metabolites biosynthesized in plants in response to pathogens and environmental stresses . Z-Glycinol can be used to enhance the bioproduction of glyceollin I, an anticancer phytoalexin from soybean.
Pharmaceutical Development
Z-Glycinol serves as an intermediate in the preparation of alkynylaryladenines as A2A adenosine receptor agonists . These compounds have implications in modulating hepatic glucose production, which is vital for developing treatments for metabolic disorders.
Noncovalent Inhibition of Cathepsin S
This compound is also used in the synthesis of functionalized N-arylaminoethyl amides . These amides act as noncovalent inhibitors of cathepsin S, an enzyme implicated in various pathological processes, including cancer and autoimmune diseases .
Material Science Applications
Z-Glycinol derivatives have been studied for their applications in material science . They are involved in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and as agents in chemotherapy .
Biomedical Research
In biomedical research, Z-Glycinol and its derivatives have been analyzed for their synthetic and biological properties . The compound’s versatility allows it to be used in various biomedical applications, including as a scaffold for drug development .
Optoelectronic Properties
The optoelectronic properties of Z-Glycinol derivatives make them suitable for use in devices like OLEDs and solar cells. Their ability to emit light or convert light into electrical energy is valuable for the advancement of renewable energy technologies .
Chemical Elicitors in Agriculture
Z-Glycinol is used as a chemical elicitor in agriculture to enhance the production of phytoalexins, which are part of the plant’s defense mechanism against pathogens . This application is crucial for improving crop resistance and reducing the reliance on pesticides.
Mechanism of Action
Target of Action
Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .
Mode of Action
The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .
Biochemical Pathways
The biochemical pathways affected by Benzyl N-(2-hydroxyethyl)carbamate are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .
Pharmacokinetics
It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
Result of Action
The result of the action of Benzyl N-(2-hydroxyethyl)carbamate is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .
Action Environment
The action of Benzyl N-(2-hydroxyethyl)carbamate can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation
Safety and Hazards
The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299690 | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(2-hydroxyethyl)carbamate | |
CAS RN |
77987-49-6 | |
| Record name | 77987-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

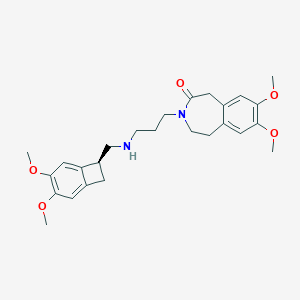
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
